molecular formula C31H38N2O3 B12468990 N'-{[2-(Benzyloxy)phenyl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide CAS No. 4534-36-5

N'-{[2-(Benzyloxy)phenyl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide

Cat. No.: B12468990
CAS No.: 4534-36-5
M. Wt: 486.6 g/mol
InChI Key: MUMYQVVGJGUMLY-UHFFFAOYSA-N
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Description

N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyl ether group, a hydrazide linkage, and a phenolic moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide typically involves a multi-step process:

    Formation of the Benzyl Ether: The initial step involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 2-(benzyloxy)benzaldehyde.

    Hydrazone Formation: The 2-(benzyloxy)benzaldehyde is then reacted with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide under acidic conditions to form the hydrazone linkage. This step often requires a catalyst such as acetic acid and is carried out under reflux conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The phenolic moiety can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazines.

    Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazines and amines.

    Substitution: Substituted benzyl ethers.

Scientific Research Applications

N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant and its ability to modulate enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and gene expression. The phenolic moiety contributes to its antioxidant activity by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide
  • N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide analogs
  • Other hydrazone derivatives with similar structural motifs

Uniqueness

N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide is unique due to its combination of a benzyl ether group, a hydrazone linkage, and a phenolic moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

CAS No.

4534-36-5

Molecular Formula

C31H38N2O3

Molecular Weight

486.6 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(2-phenylmethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C31H38N2O3/c1-30(2,3)25-18-23(19-26(29(25)35)31(4,5)6)16-17-28(34)33-32-20-24-14-10-11-15-27(24)36-21-22-12-8-7-9-13-22/h7-15,18-20,35H,16-17,21H2,1-6H3,(H,33,34)

InChI Key

MUMYQVVGJGUMLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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